molecular formula C11H11NO2 B2646941 2-(3-Methoxyphenyl)-3-oxobutanenitrile CAS No. 25594-66-5

2-(3-Methoxyphenyl)-3-oxobutanenitrile

Cat. No.: B2646941
CAS No.: 25594-66-5
M. Wt: 189.214
InChI Key: DXKKQRWUBKFFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-oxobutanenitrile typically involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)-3-oxobutanenitrile.

    Reduction: 2-(3-Methoxyphenyl)-3-aminobutanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-oxobutanenitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but has an ethylamine instead of a ketone and nitrile group.

    3-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the ketone and nitrile functionalities.

Uniqueness

The presence of both a ketone and a nitrile group allows for diverse chemical transformations and interactions .

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-4-3-5-10(6-9)14-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKKQRWUBKFFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.